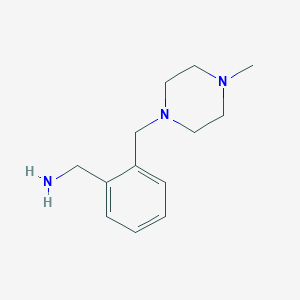

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is an organic compound with the molecular formula C13H21N3. It is a derivative of piperazine and is used as an intermediate in the synthesis of various molecules. This compound is known for its applications in medicinal chemistry, organic synthesis, and drug discovery.

Métodos De Preparación

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is synthesized from piperazine and 4-methylbenzylamine. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by a base such as sodium hydroxide. The reaction proceeds through an aldol condensation, followed by a dehydration reaction. The resulting product is a white solid, which can be purified by recrystallization.

Análisis De Reacciones Químicas

2-(4-Methylpiperazin-1-ylmethyl)benzylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include dichloromethane as a solvent, sodium hydroxide as a base, and various oxidizing and reducing agents.

Aplicaciones Científicas De Investigación

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is used in a variety of scientific research applications, including:

Medicinal Chemistry: It serves as a starting material for the synthesis of novel compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.

Drug Discovery: The compound is utilized in the development of new drugs, particularly in the synthesis of amino acids, peptides, and nucleotides.

Biological Research: It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Mecanismo De Acción

2-(4-Methylpiperazin-1-ylmethyl)benzylamine acts as an intermediate in the synthesis of various molecules. It is believed to act as a catalyst in the synthesis of molecules, facilitating the reaction between different molecules. The compound inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This inhibition is associated with its anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer properties.

Comparación Con Compuestos Similares

2-(4-Methylpiperazin-1-ylmethyl)benzylamine can be compared with other similar compounds, such as:

Piperazine: A simple heterocyclic compound used as an anthelmintic and in the synthesis of various pharmaceuticals.

4-Methylbenzylamine: An organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

N-Methylpiperazine: A derivative of piperazine used in the synthesis of various pharmaceuticals and as a corrosion inhibitor.

The uniqueness of this compound lies in its combination of the piperazine ring and the benzylamine group, which imparts specific chemical properties and reactivity.

Actividad Biológica

2-(4-Methylpiperazin-1-ylmethyl)benzylamine, with the molecular formula C13H21N3, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its role as an acetylcholinesterase inhibitor, its potential antimicrobial properties, and its implications in drug development.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 4-methyl group, linked to a benzylamine moiety. This unique structure contributes to its varied biological interactions and reactivity.

1. Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The inhibition of AChE by this compound leads to enhanced cholinergic neurotransmission, which may improve cognitive functions and memory retention.

- Research Findings : Studies have indicated that derivatives similar to this compound exhibit significant AChE inhibitory activity, with IC50 values indicating potent efficacy against this enzyme .

2. Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for treating infections caused by specific pathogens.

- Antibacterial Activity : In vitro tests have shown effectiveness against certain strains of bacteria, indicating potential as an antimicrobial agent.

- Antifungal Activity : Similar studies have demonstrated antifungal effects, although further research is needed to quantify this activity and understand the underlying mechanisms .

Case Study 1: Alzheimer’s Disease Models

In a study involving animal models of Alzheimer’s disease, this compound was administered to evaluate its effects on cognitive function. The results indicated:

- Improvement in Memory : Treated animals showed significant improvements in memory tasks compared to control groups.

- Biochemical Analysis : Post-mortem analysis revealed reduced levels of amyloid plaques and improved cholinergic signaling pathways .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound possesses varying degrees of effectiveness against different pathogens .

Propiedades

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGWICVOLZFMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585490 |

Source

|

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-50-1 |

Source

|

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.